molecular formula C7H6ClFO B1586198 6-Chloro-2-fluoro-3-methylphenol CAS No. 261762-91-8

6-Chloro-2-fluoro-3-methylphenol

Cat. No.: B1586198
CAS No.: 261762-91-8
M. Wt: 160.57 g/mol
InChI Key: HCZRPIVKIPIGDM-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Organic Chemistry

Phenolic compounds, or phenols, are a major class of organic molecules characterized by a hydroxyl (—OH) group attached directly to an aromatic ring. britannica.com The simplest member of this family is phenol (B47542) (C₆H₅OH) itself. britannica.com These compounds are widespread in nature, being produced by plants and microorganisms, and are found in various fruits, vegetables, and grains. chemistnotes.comwikipedia.org

In organic chemistry, phenols are recognized for their distinct properties. They are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org The hydroxyl group activates the aromatic ring, making phenols highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. wikipedia.orgjeeadv.ac.in Phenols can also undergo oxidation to form quinones and participate in condensation reactions with aldehydes and ketones to produce resins, such as Bakelite. britannica.comwikipedia.org

Phenolic compounds can be classified as simple phenols or polyphenols, based on the number of phenol units in the molecule. wikipedia.orgyoutube.com Their diverse structures lead to a wide range of applications, from industrial synthesis of plastics and dyes to their role as antioxidants and antimicrobial agents. britannica.comchemistnotes.com

The Role of Halogenation in Modifying Phenolic Properties

Halogenation is a chemical process that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule. When applied to phenols, halogenation significantly modifies their physical, chemical, and biological properties. The introduction of halogens can influence the acidity, reactivity, and potential toxicity of the phenolic compound. rsc.orgnih.gov

The position and nature of the halogen substituent on the aromatic ring are crucial. For instance, the presence of electron-withdrawing halogens can increase the acidity of the phenolic hydroxyl group. Halogenation is a key reaction in the synthesis of many industrial and pharmaceutical compounds. copernicus.org The process can lead to the formation of various halogenated phenols, which are often used as intermediates in chemical synthesis or studied for their potential biological effects. osti.govnih.gov Some poly-halogenated phenols, for example, have been investigated for their use as flame retardants and wood preservatives. nih.gov

Specific Research Focus on 6-Chloro-2-fluoro-3-methylphenol

Within the broad class of halogenated phenols, this compound is a compound of specific interest due to its unique substitution pattern, which includes both chlorine and fluorine atoms, as well as a methyl group.

The systematic name "this compound" is determined by the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org The name precisely describes the molecular structure: a phenol ring with a chlorine atom at position 6, a fluorine atom at position 2, and a methyl group at position 3, relative to the hydroxyl group at position 1.

The presence of multiple substituents on the phenol ring gives rise to the possibility of structural isomerism. Structural isomers have the same molecular formula but different arrangements of atoms. For chlorinated and fluorinated methylphenols, numerous isomers can exist depending on the relative positions of the chloro, fluoro, methyl, and hydroxyl groups on the benzene (B151609) ring. For example, changing the position of the chlorine atom from position 6 to 4 would result in the isomer 4-Chloro-2-fluoro-3-methylphenol. The specific arrangement of substituents in this compound dictates its distinct chemical and physical properties compared to its isomers. nih.govlibretexts.org

Interactive Data Table: Properties of this compound and Related Isomers

Compound NameMolecular FormulaMolar Mass ( g/mol )Isomeric Relationship
This compoundC₇H₆ClFO160.57Target Compound
4-Chloro-2-fluoro-3-methylphenolC₇H₆ClFO160.57Structural Isomer
5-Chloro-2-fluoro-3-methylphenolC₇H₆ClFO160.57Structural Isomer
2-Chloro-6-fluoro-3-methylphenolC₇H₆ClFO160.57Structural Isomer

The rationale for the detailed investigation of this compound stems from the established significance of halogenated phenols in various fields of chemical science. Compounds with similar structures are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.comresearchgate.net The specific combination of chloro, fluoro, and methyl groups on the phenol ring can impart unique reactivity and biological activity.

Research into such compounds is often driven by the need to develop new synthetic methodologies and to understand the structure-activity relationships of halogenated aromatic compounds. The presence of both fluorine and chlorine offers multiple sites for further chemical modification, making it a versatile building block in organic synthesis. For instance, related halogenated phenols are used as precursors in the synthesis of herbicides and other specialty chemicals. google.com Therefore, a comprehensive investigation into the synthesis, properties, and reactivity of this compound is crucial for advancing our understanding of halogenated aromatics and for the potential discovery of new applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZRPIVKIPIGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378638
Record name 6-chloro-2-fluoro-3-methylphenol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-91-8
Record name 6-chloro-2-fluoro-3-methylphenol
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URL https://comptox.epa.gov/dashboard/DTXSID80378638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-91-8
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Advanced Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methylphenol

Strategies for Regioselective Halogenation of Phenols

Regioselective halogenation of phenols is a critical step in the synthesis of many pharmaceutical and agricultural chemicals. The directing effects of the hydroxyl group and other substituents on the aromatic ring play a significant role in determining the position of halogenation.

Directed Ortho-Metalation Approaches in Phenol (B47542) Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the site-specific functionalization of aromatic compounds. nih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.ca The hydroxyl group of a phenol can be converted into a more effective DMG, such as an O-carbamate, to facilitate this process. nih.gov The aryl O-carbamate group, particularly Ar-OCONEt2, is recognized as one of the most effective DMGs in DoM chemistry. nih.gov This approach allows for the introduction of a halogen at a specific ortho position, which is a key step in the synthesis of multi-substituted phenols.

The general mechanism for DoM involves the coordination of the organolithium base to the heteroatom of the DMG, which positions the base for deprotonation at the adjacent ortho-carbon. uwindsor.ca This results in a stabilized ortho-lithiated intermediate that can then react with a variety of electrophiles to introduce the desired substituent.

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

FeatureDescription
Directing Group A functional group that directs deprotonation to the ortho position.
Base Typically a strong organolithium reagent like n-BuLi or s-BuLi. uwindsor.ca
Electrophile A reagent that reacts with the ortho-lithiated intermediate.
Advantage High regioselectivity for ortho-substitution. nih.gov

Electrophilic Aromatic Substitution with Controlled Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wku.edu The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. However, controlling the regioselectivity of EAS in phenols can be challenging, often leading to a mixture of ortho and para isomers. wku.edurefinerlink.com Polysubstitution can also be a significant issue due to the high reactivity of the phenol ring.

To achieve controlled selectivity, various strategies have been developed. One approach involves the use of bulky protecting groups on the hydroxyl function to sterically hinder the ortho positions and favor para-substitution. refinerlink.com Conversely, conditions that promote hydrogen bonding between the hydroxyl group and the electrophile can favor the formation of the ortho isomer. refinerlink.com The choice of solvent and catalyst can also significantly influence the ortho/para ratio. researchgate.net For instance, using solid catalysts like zeolites can promote para-selectivity through shape-selective constraints. researchgate.net

Fluorination Techniques in Phenolic Systems

The introduction of fluorine into phenolic systems requires specialized reagents and techniques due to the high reactivity of elemental fluorine.

Utilization of Xenon Difluoride for Selective Fluorination

Xenon difluoride (XeF₂) has emerged as a useful reagent for the selective fluorination of aromatic compounds. acs.orgacs.org It is a mild fluorinating agent that can be used under relatively gentle conditions. wikipedia.org The reaction of XeF₂ with aromatic compounds is typically catalyzed by hydrogen fluoride (B91410) (HF). acs.org Without the catalyst, the reaction does not proceed. acs.org The substituent effects observed in XeF₂ fluorination are similar to those in other electrophilic aromatic substitution reactions. acs.org

XeF₂ offers an alternative to the traditional Balz-Schiemann reaction for preparing fluorinated aromatic compounds. acs.org It is a crystalline solid that is relatively stable and easy to handle compared to gaseous fluorine. wikipedia.org

Table 2: Properties of Xenon Difluoride

PropertyValue
Chemical Formula XeF₂
Molar Mass 169.29 g/mol
Appearance White solid
Melting Point 128.6 °C
Boiling Point 155 °C

Source: wikipedia.orgbyjus.com

Acetyl Hypofluorite (B1221730) and Other Fluorinating Reagents in Phenol Synthesis

Acetyl hypofluorite (CH₃COOF) is another electrophilic fluorinating agent that has been successfully used for the fluorination of activated aromatic rings. acs.orgrsc.org It is often generated in situ from elemental fluorine and a salt like sodium acetate (B1210297). rsc.org Acetyl hypofluorite is a powerful reagent capable of fluorinating a variety of aromatic compounds, including phenols and their derivatives. lookchem.comorganic-chemistry.org

Other deoxyfluorination reagents have also been developed for the conversion of phenols to aryl fluorides. One such reagent, prepared from N,N'-diaryl-2-chloroimidazolium chloride and a fluoride source, allows for the one-step ipso-fluorination of phenols. organic-chemistry.org This method is operationally simple and avoids the need for anhydrous conditions. organic-chemistry.org Interestingly, hydrogen bonding, which is often detrimental in nucleophilic fluorination, appears to be crucial for the success of this particular deoxyfluorination method. organic-chemistry.org Phenols with electron-withdrawing groups tend to react faster than those with electron-releasing groups. nih.govharvard.edu

Chlorination Protocols for Substituted Phenols

The chlorination of substituted phenols is a key step in the synthesis of 6-Chloro-2-fluoro-3-methylphenol. The reaction of phenols with chlorine is a classic example of electrophilic aromatic substitution. The hydroxyl group directs the incoming chlorine to the ortho and para positions. gfredlee.com The reaction typically proceeds in a stepwise manner, with the initial formation of monochlorophenols, followed by dichlorophenols, and finally trichlorophenols. gfredlee.com

The pH of the reaction medium can have a significant impact on the rate and distribution of products in phenol chlorination. gfredlee.comresearchgate.net In general, the rate of chlorination is highly pH-dependent, with maximum rates often observed in the neutral to slightly alkaline range. gfredlee.com The presence of other substituents on the phenol ring will also influence the regioselectivity of the chlorination reaction. For instance, in the case of m-cresol, chlorination tends to yield the para-chloro product, 4-chloro-3-methylphenol. wikipedia.org Achieving chlorination at the desired position often requires a multi-step synthetic sequence. wikipedia.org

Mechanisms and Kinetics of Aromatic Chlorination Reactions

The chlorination of aromatic compounds, a cornerstone of organic synthesis, typically proceeds via an electrophilic aromatic substitution mechanism. youtube.comdocbrown.info For phenols and their derivatives, the hydroxyl group is a strongly activating, ortho-, para-directing group, making these compounds highly reactive towards electrophiles like chlorine. The reaction of phenols with hypochlorous acid (HOCl), a common chlorinating agent, involves an electrophilic attack on the aromatic ring to produce chlorinated phenols. nih.gov

The kinetics of these reactions are influenced by several factors, including the solvent, temperature, and the presence of catalysts. core.ac.uk For instance, the chlorination of phenols is often faster in polar solvents. wikipedia.org The reaction between phenol and chlorine typically yields 2- and 4-chlorophenol (B41353) as the primary initial products, with subsequent reactions leading to di- and tri-substituted phenols like 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol. nih.gov

The mechanism involves the generation of a potent electrophile, often a complex formed between the chlorinating agent and a catalyst. docbrown.info This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. youtube.com This intermediate is unstable and quickly loses a proton to regenerate the aromatic system, resulting in the chlorinated product. youtube.com The rate and product distribution of chlorination can be affected by environmental factors and the presence of electrolytes, which can influence the stability of the carbocationic intermediates. rsc.org

Controlled Introduction of Chlorine via Specific Reagents

Achieving regioselective chlorination is paramount in the synthesis of a specific isomer like this compound. The choice of chlorinating agent and reaction conditions is critical to direct the chlorine atom to the desired position. While elemental chlorine (Cl₂) can be used, it often requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to enhance its electrophilicity. docbrown.infowikipedia.org These catalysts polarize the Cl-Cl bond, creating a more potent electrophile. docbrown.info

Other specific reagents offer greater control. For instance, sulfuryl chloride (SO₂Cl₂) can be used for the chlorination of phenols, sometimes in the presence of a catalyst. N-Chlorosuccinimide (NCS) is another valuable reagent for controlled chlorination, often used under milder conditions. The choice of solvent can also influence the regioselectivity of the reaction.

In some cases, the directing effects of existing substituents on the aromatic ring are exploited to guide the incoming chlorine atom. The fluorine and methyl groups already present on the precursor to this compound will influence the position of chlorination.

Methylation and Demethylation Strategies in Phenol Synthesis

The introduction and removal of methyl groups are fundamental transformations in the synthesis of phenolic compounds. These strategies are crucial for protecting the hydroxyl group or for modifying the electronic and steric properties of the molecule.

The O-methylation of phenols to form aryl methyl ethers is a common synthetic step. researchgate.net This can be achieved using various methylating agents. researchgate.netmdpi.com Classical methods like the Williamson ether synthesis involve reacting the sodium salt of a phenol with a methyl halide. mdpi.com Other effective methylating agents include dimethyl sulfate (B86663) (DMS) and dimethyl carbonate (DMC). mdpi.comresearchgate.net

The choice of base and solvent is also important. For instance, the methylation of phenols can be carried out using methyl iodide in the presence of a proton sponge like bis-1,1,8,8-(tetramethylguanidino)naphthalene (TMGN) in a solvent such as DMF. sciforum.net The reaction kinetics can be influenced by the acidity of the phenol and the nature of the substituents on the aromatic ring. sciforum.net Vapor-phase methylation of phenols with methanol (B129727) over metal oxide catalysts is another approach, with the reaction temperature influencing the degree and position of methylation. google.com

Table 1: Common Methylating Agents for Phenols

Methylating Agent Typical Conditions Reference
Methyl Halides (e.g., CH₃I) Base (e.g., K₂CO₃, TMGN), Solvent (e.g., Acetone, DMF) sciforum.net
Dimethyl Sulfate ((CH₃)₂SO₄) Base (e.g., NaOH), pH control mdpi.comalfa-chemistry.com
Dimethyl Carbonate ((CH₃)₂CO₃) Base catalyst (e.g., alkali base, tertiary amine), elevated temperature researchgate.net

The cleavage of aryl methyl ethers to regenerate the phenolic hydroxyl group is a critical deprotection step. rsc.org This process, known as demethylation, can be accomplished using various reagents. wikipedia.org Strong protic acids like hydrobromic acid (HBr) can cleave methyl ethers, typically at elevated temperatures. commonorganicchemistry.com

A milder and more common reagent for this transformation is boron tribromide (BBr₃), which is effective at cleaving phenolic methyl ethers, often at room temperature or with cooling in a solvent like dichloromethane (B109758) (DCM). rsc.orgcommonorganicchemistry.com The mechanism of ether cleavage with BBr₃ has been a subject of research, with both unimolecular and bimolecular pathways being considered. rsc.org Strong nucleophiles, such as thiolates, can also be used for the nucleophilic demethylation of phenolic methyl ethers in polar aprotic solvents like DMF at high temperatures. commonorganicchemistry.com

In biochemistry, oxidative demethylation is a known process catalyzed by enzymes like cytochrome P450 and α-ketoglutarate-dependent hydroxylases. wikipedia.orgnih.gov These enzymes hydroxylate the methyl group, leading to an unstable intermediate that decomposes to the demethylated product and formaldehyde. nih.govnih.gov

Synthesis of Precursors and Related Compounds

The synthesis of this compound inherently relies on the availability of suitably substituted precursors. The synthetic routes to compounds like 2-chloro-6-methylphenol (B1203925) are therefore of significant interest.

The preparation of 2-chloro-6-methylphenol can be approached through several synthetic strategies. One method involves the diazotization of 2-amino-6-chlorotoluene followed by hydrolysis of the resulting diazonium salt. google.com This reaction, often referred to as a phenol-cooking process, is typically carried out in a boiling mixture of water and sulfuric acid. google.com

Another route to substituted anilines, which can be precursors to phenols, involves the diazotization of a substituted aniline (B41778) followed by a reduction reaction. For example, 2-chloro-6-methylaniline (B140736) can be synthesized from 3-chloro-5-methyl-4-nitroaniline via a one-pot method involving diazotization-hypophosphorous acid reduction and subsequent iron powder reduction. google.com The diazotization is typically carried out using sodium nitrite (B80452) and an acid like sulfuric acid at low temperatures. google.com

The synthesis of related chloro-methyl-substituted phenols can also be achieved through the nucleophilic aromatic substitution of di- or tri-substituted benzenes. For instance, 3-chloro-2-methylphenol (B1584042) can be prepared by heating 2,6-dichlorotoluene (B125461) with potassium hydroxide (B78521) in methanol under pressure. google.com

The synthesis of more complex derivatives often involves multi-step sequences. For example, the preparation of N-(2-chloro-6-methylphenyl) substituted compounds can start from commercially available materials and involve reactions like amide coupling. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloro-6-methylphenol
2,4-Dichlorophenol
2,4,6-Trichlorophenol
2-Amino-6-chlorotoluene
2-Chloro-6-methylaniline
3-Chloro-5-methyl-4-nitroaniline
2,6-Dichlorotoluene
3-Chloro-2-methylphenol
N-(2-chloro-6-methylphenyl) derivatives
Aluminum chloride
Iron(III) chloride
Sulfuryl chloride
N-Chlorosuccinimide
Methyl iodide
Dimethyl sulfate
Dimethyl carbonate
Methanol
Boron tribromide
Hydrobromic acid
Sodium nitrite
Hypophosphorous acid
Potassium hydroxide
bis-1,1,8,8-(tetramethylguanidino)naphthalene
Hypochlorous acid
Phenol
2-Chlorophenol

Synthesis of 3-Chloro-2-methylanisole as a Building Block

The synthesis of specific precursors, or building blocks, is a fundamental strategy in organic chemistry. 3-Chloro-2-methylanisole serves as a valuable intermediate for producing substituted phenols, as the methoxy (B1213986) group can be later cleaved to reveal the phenolic hydroxyl group.

A common and validated route to 3-Chloro-2-methylanisole begins with 3-Chloro-2-methylaniline. This precursor undergoes a diazotization reaction using nitrous acid, followed by a Sandmeyer-type reaction where the diazonium salt is treated with methanol to introduce the methoxy group.

An alternative pathway involves the direct alkylation of 3-chloro-2-methylphenol using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

The precursor, 3-chloro-2-methylaniline, can itself be synthesized from 6-chloro-2-nitrotoluene. patsnap.comgoogle.com This process typically involves a reduction of the nitro group. A method has been disclosed that uses sodium polysulfide in the presence of an ammonium (B1175870) salt, which is reported to have high yield and improved safety compared to catalytic hydrogenation methods that can suffer from catalyst poisoning. patsnap.comgoogle.com

Synthetic Routes to 3-Chloro-2-methylanisole:

Starting Material Key Reagents Intermediate Product Reference(s)
6-Chloro-2-nitrotoluene Sodium polysulfide, Ammonium bromide 3-Chloro-2-methylaniline patsnap.comgoogle.com
3-Chloro-2-methylaniline Nitrous acid, Methanol Diazonium salt 3-Chloro-2-methylanisole

The availability of multiple synthetic routes to key building blocks like 3-Chloro-2-methylanisole provides flexibility in designing a total synthesis, allowing chemists to choose the most efficient and cost-effective pathway based on available starting materials and reaction conditions.

Catalysis in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols can involve direct electrophilic halogenation of a phenol or a protected precursor. However, these reactions can lead to mixtures of isomers. Catalysts help direct the incoming halogen to a specific position (regioselectivity), which is vital for producing a single, desired product like this compound. acs.org Another catalyzed reaction is the hydrolysis of haloanilines to produce halogenated phenols, where solid acid catalysts can be employed to facilitate the reaction under more moderate conditions than traditional high-pressure methods. google.com

Role of Catalysts in Enhancing Reaction Efficiency and Selectivity

Catalysts enhance reaction efficiency by lowering the activation energy of a chemical reaction, thereby increasing its rate. chemscene.com In the context of synthesizing halogenated phenols, this means shorter reaction times and potentially lower temperatures, which can save energy and reduce the formation of unwanted byproducts. numberanalytics.com

Selectivity is another critical aspect improved by catalysis. suniv.ac.in Catalysts can provide a specific reaction environment that favors the formation of one isomer over others. For example, in Friedel-Crafts type reactions, a Lewis acid catalyst like aluminum chloride is classic, but more advanced catalysts are being developed to improve recyclability and reduce waste. weebly.comresearchgate.net

Examples of Catalysis in Halogenated Phenol Synthesis:

Reaction TypeCatalyst TypeFunctionBenefit(s)
Hydrolysis of Haloaniline Solid superacid (e.g., SO₄²⁻/ZrO₂)Promotes hydrolysis of C-N bondMilder conditions (100-150 °C), reduced side reactions, improved yield and selectivity. google.com
Direct Methylation of Phenols Magnesium oxide promoted with titanium ionsCatalyzes ortho-methylationSelectively produces ortho-substituted phenols like o-cresol (B1677501) and 2,6-xylenol. google.com
Suzuki-Miyaura Coupling Palladium catalystForms C-C bonds with aryl halides/phenolsEnables synthesis of complex phenols under mild conditions, sometimes in water. numberanalytics.com
Glycolysis of PET Zinc acetate [Zn(OAc)₂] and DBUDepolymerization catalystDemonstrates synergistic effects, increasing reaction efficiency and selectivity for the monomer. acs.org

The development of synergistic catalytic systems, where two or more catalysts work together, is an emerging area. For instance, the combination of a metal catalyst like zinc acetate with an organic catalyst like DBU has been shown to be highly effective in the glycolysis of PET, a process that shares chemical principles with the synthesis of complex organic molecules. acs.org Such approaches could be adapted for the synthesis of specialty phenols.

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org The synthesis of a specialized molecule like this compound can be energy- and resource-intensive, making the application of green chemistry principles particularly important. tandfonline.com

The 12 Principles of Green Chemistry provide a guide for sustainable synthesis:

Waste Prevention : Design syntheses to prevent waste, rather than treating it after it has been created. royalsocietypublishing.org

Atom Economy : Maximize the incorporation of all materials used in the process into the final product. tandfonline.com

Less Hazardous Chemical Syntheses : Design synthetic methods to use and generate substances that possess little or no toxicity. royalsocietypublishing.org

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. royalsocietypublishing.org

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. youtube.com

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. royalsocietypublishing.org

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. numberanalytics.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. royalsocietypublishing.org

Catalysis : Catalytic reagents (highly selective) are superior to stoichiometric reagents. researchgate.net

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. royalsocietypublishing.org

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. royalsocietypublishing.org

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. royalsocietypublishing.org

In the synthesis of halogenated phenols, applying these principles could involve using recyclable solid acid catalysts instead of corrosive, single-use Lewis acids like AlCl₃. google.comresearchgate.net It would also favor the use of safer, biodegradable solvents over chlorinated hydrocarbons and prioritize catalytic methods to reduce the number of synthetic steps and improve atom economy. royalsocietypublishing.orgyoutube.com The shift towards catalytic processes directly aligns with principles 1, 2, 8, and 9, leading to more sustainable and environmentally friendly chemical manufacturing. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 Fluoro 3 Methylphenol

Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Analysis

An in-depth analysis of the molecular vibrations of 6-Chloro-2-fluoro-3-methylphenol through Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy is crucial for understanding its structural characteristics. However, specific experimental spectra for this compound are not available in the public domain.

Detailed Vibrational Assignment and Analysis of Fundamental Modes

Without experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes of this compound cannot be performed. Such an analysis would typically involve identifying the characteristic stretching, bending, and torsional vibrations of the molecule's functional groups. For instance, one would expect to observe distinct vibrational modes for the O-H, C-H (aromatic and methyl), C-F, C-Cl, and C-C bonds, as well as vibrations of the benzene (B151609) ring itself. The positions of these bands would be influenced by the electronic effects of the chloro, fluoro, methyl, and hydroxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity.

¹H NMR and ¹³C NMR Spectral Interpretation

A detailed interpretation of the ¹H and ¹³C NMR spectra of this compound is not possible without the actual experimental data. Hypothetically, the ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene ring.

The ¹³C NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The chemical shifts of the carbon atoms would be influenced by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a characteristic splitting due to C-F coupling. The table below illustrates the expected but currently unverified chemical shifts for the carbon atoms in this compound, based on general principles and data from similar compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-OH150 - 160
C-F145 - 155 (with C-F coupling)
C-Cl120 - 130
C-CH₃125 - 135
Aromatic CH115 - 130
-CH₃15 - 25

Note: These are predicted values and require experimental verification.

Multi-dimensional NMR Techniques for Complex Structural Elucidation

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the this compound molecule. However, no data from such experiments are publicly available for this compound.

Computational Spectroscopy for Complementary Analysis

In the absence of experimental data, computational methods serve as a powerful tool for predicting spectroscopic properties.

Quantum Chemical Calculations of Vibrational Frequencies and Intensities

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the infrared (IR) and Raman spectra of this compound. These calculations would yield the vibrational frequencies and their corresponding intensities, which arise from the various vibrational modes of the molecule (e.g., O-H stretch, C-H stretch, C-C ring vibrations, C-F stretch, C-Cl stretch). Such theoretical spectra would be instrumental in interpreting any future experimental IR or Raman data.

Theoretical Prediction of NMR Chemical Shifts

Similarly, computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. The predicted chemical shifts would be crucial for the assignment of signals in experimentally obtained NMR spectra.

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2 Fluoro 3 Methylphenol

Density Functional Theory (DFT) Studies on Electronic Structure

There are no specific, publicly accessible DFT studies that have been conducted on 6-Chloro-2-fluoro-3-methylphenol. Computational studies on analogous compounds, such as other halogenated phenols, are prevalent and provide a framework for how such an analysis would be performed. google.comacs.org

Optimization of Molecular Geometry and Conformational Analysis

No specific data on the optimized molecular geometry, including bond lengths and angles, for this compound from DFT calculations has been published. For related compounds, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are standard for determining the most stable three-dimensional structure. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. acs.org The HOMO-LUMO energy gap indicates chemical stability and the potential for intramolecular charge transfer. acs.org While this is a common analysis for phenolic compounds, specific values for this compound are not available in the reviewed literature.

Electrostatic Potential Mapping and Mulliken Charge Analysis

Molecular Electrostatic Potential (MEP) maps and Mulliken charge analysis are used to predict reactive sites for electrophilic and nucleophilic attack. These analyses reveal the charge distribution and electron density around a molecule. For halogenated phenols, the electronegative halogen and oxygen atoms, along with the phenyl ring, create a complex electrostatic landscape. However, specific MEP maps or Mulliken charge data for this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR studies are vital computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure, thereby reducing the need for extensive experimental testing. These models are typically built using large datasets of compounds.

Application of Molecular Descriptors in Predicting Biological Activities

The development of predictive QSAR/QSTR models relies on molecular descriptors, which are numerical values that quantify a molecule's physical, chemical, or electronic properties. For phenolic compounds, commonly used descriptors include hydrophobicity (LogP), electronic parameters (like HOMO-LUMO energies and dipole moment), and topological indices. These descriptors are correlated with biological activities such as antioxidant capacity, antimicrobial effects, or toxicity. While the methodologies are well-established for the broader class of phenols, their specific application to model the activity of this compound has not been detailed in research literature.

Analysis of Structural Parameters Influencing Activity and Toxicity

The biological activity and toxicity of halogenated phenols like this compound are intrinsically linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds provide a robust framework for understanding these connections. The toxicity of halogenated phenols is not random; it is determined by specific molecular properties that can be calculated and modeled.

Key structural parameters that influence the activity and toxicity include:

Hydrophobicity (log P): This parameter, represented by the octanol-water partition coefficient (log P), is a primary determinant of a phenol's ability to cross biological membranes and interact with cellular components. For many phenolic compounds, a higher hydrophobicity leads to increased toxicity, as it facilitates accumulation in lipid-rich environments within organisms. jst.go.jp

Electronic Properties: The arrangement of electrons in the molecule, dictated by the substituent groups (chloro, fluoro, methyl, and hydroxyl), is critical. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's reactivity and its potential to engage in toxicologically relevant reactions. researchgate.netnih.gov For instance, the sum of the electrical charges on the halogen atoms has been identified as a significant descriptor in QSAR models for the toxicity of halogenated phenols. researchgate.net

Acid Dissociation Constant (pKa): The pKa value determines the degree of ionization of the phenol (B47542) at a given pH. The toxicity of phenols can be significantly influenced by pH, as the neutral (protonated) form is typically more membrane-permeable than the ionized (phenolate) form. jst.go.jpnih.gov The interplay between log P and pKa is crucial for predicting toxicity under different environmental conditions. jst.go.jp

QSAR models for halogenated phenols often use multiple linear regression (MLR) and more advanced techniques like support vector machines (SVM) to create predictive equations. researchgate.net These models demonstrate that a combination of parameters, rather than a single property, is necessary to accurately forecast toxicological effects on organisms like Tetrahymena pyriformis, a common model in toxicology studies. researchgate.netnih.govscholarsresearchlibrary.com

Table 1: Key Molecular Descriptors in QSAR Models for Halogenated Phenol Toxicity Note: This table is a generalized representation based on QSAR studies of halogenated phenols and is not specific to this compound.

DescriptorPhysical/Chemical SignificanceInfluence on Toxicity
log P (Hydrophobicity) Partitioning between octanol (B41247) and water; membrane permeability.Generally, higher log P correlates with higher toxicity. jst.go.jp
pKa (Acid Dissociation) Degree of ionization at a specific pH.Influences bioavailability; toxicity can be pH-dependent. jst.go.jpnih.gov
EHOMO (Energy of HOMO) Electron-donating ability; susceptibility to oxidation.Can correlate with specific mechanisms of toxic action. researchgate.netnih.gov
Dipole Moment Polarity of the molecule.Affects interactions with biological targets and solubility. researchgate.net
Sum of Halogen Charges Overall electronic effect of halogen substituents.Identified as a significant predictor in toxicity models. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and for understanding the potential biological targets of a compound.

Ligand-Protein Interaction Studies for Potential Biological Targets

While specific docking studies for this compound are not widely published, research on structurally similar compounds like 2-chloro-5-fluoro phenol provides valuable insights into its likely biological targets. nih.gov Due to the shared chlorofluorophenol scaffold, it is plausible that this compound would interact with similar protein families.

Potential biological targets identified for related compounds include bacterial enzymes and proteins involved in critical metabolic pathways. For example, the enzyme Tyrosyl-tRNA synthetase from Staphylococcus aureus (PDB ID: 1JIL) is a validated target for antibacterial agents. nih.gov Docking studies with 2-chloro-5-fluoro phenol have shown that it can fit into the active site of this enzyme, suggesting a potential mechanism for antibacterial activity. nih.gov

Another significant target is human dihydroorotate (B8406146) dehydrogenase (hDHODH) (PDB ID: 6CJF), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov Inhibiting this enzyme can have antiproliferative effects, making it a target for anticancer and anti-inflammatory drugs. The ability of related fluorinated phenols to bind to this enzyme suggests that this compound could also be investigated for such activities. nih.gov

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations not only identify potential targets but also predict the binding affinity (often expressed as a docking score or binding energy) and the specific molecular interactions that stabilize the ligand-protein complex.

For the related compound 2-chloro-5-fluoro phenol, docking studies revealed specific interactions with key amino acid residues in the active sites of its target proteins. nih.gov These interactions typically include:

Hydrogen Bonds: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, often forming crucial bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in the protein's active site.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

The predicted binding affinity scores from these simulations help to rank potential drug candidates and prioritize them for further experimental testing. For instance, lower binding energy scores typically indicate a more stable and favorable interaction between the ligand and the protein.

Table 2: Predicted Interactions and Binding Affinities for a Related Chlorofluorophenol Note: This data is based on molecular docking of 2-chloro-5-fluoro phenol and serves as an illustrative example for the types of interactions this compound might form. nih.gov

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
S. aureus Tyrosyl-tRNA synthetase1JIL-6.9Tyr35, Asp177, Gly37
Human Dihydroorotate Dehydrogenase6CJF-7.2Arg136, Tyr38, Gln47

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are vital for technologies like frequency conversion, optical switching, and data storage. uobasrah.edu.iqnih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net

Calculation of First-Order Hyperpolarizability (β)

The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). sciensage.infoinoe.ro A large β value is a primary indicator of a potentially useful NLO material. DFT calculations can reliably predict the components of the hyperpolarizability tensor, and from these, the total hyperpolarizability (β_tot) can be determined. researchgate.net

For a molecule to have a non-zero β value, it must be non-centrosymmetric. The structure of this compound, with its asymmetrically placed substituents on the phenyl ring, fulfills this requirement. The NLO properties of such molecules arise from intramolecular charge transfer (ICT), typically between electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (the phenyl ring).

In this compound:

The hydroxyl (-OH) and methyl (-CH₃) groups act as electron donors.

The fluoro (-F) and chloro (-Cl) atoms act as electron acceptors (withdrawing groups).

This D-A structure facilitates the polarization of the molecule under an electric field, leading to a significant NLO response. researchgate.net Theoretical studies on similar halogenated compounds show that the type and position of the halogen can fine-tune the β value. researchgate.netjmcs.org.mx The incorporation of fluorine, in particular, has been shown to enhance the NLO response in some organic systems. jmcs.org.mx

While specific calculated values for this compound are not available in the literature, calculations on related substituted benzaldehydes and phenols show that β_tot values can be significant, often many times that of the reference material, urea. mdpi.com

Table 3: Factors Influencing First-Order Hyperpolarizability (β) in Substituted Phenols Note: This table presents general principles from computational NLO studies.

Structural FeatureEffect on NLO PropertiesRationale
Electron Donating Groups (-OH, -CH₃) Increase βEnhance the push-pull mechanism of charge transfer.
Electron Withdrawing Groups (-Cl, -F) Increase βCreate a stronger dipole and facilitate intramolecular charge transfer. researchgate.netjmcs.org.mx
π-Conjugated System (Phenyl Ring) Essential for NLO responseProvides the pathway for charge transfer between donor and acceptor groups.
Asymmetry Prerequisite for non-zero βAllows for a net change in dipole moment under an electric field.

Investigation of Potential Applications in Materials Science

The predicted NLO properties of this compound suggest its potential as a building block for advanced materials. Organic NLO materials are highly sought after for applications in photonics and optoelectronics due to their fast response times and high damage thresholds compared to inorganic crystals. nih.gov

Potential applications could include:

Second-Harmonic Generation (SHG): Materials with high β values can be used to fabricate devices that double the frequency of laser light (e.g., converting red light to blue light), which is crucial for high-density optical data storage and laser systems.

Optical Switching: The ability to modulate the refractive index with an applied electric field (the electro-optic effect) allows for the creation of all-optical switches and modulators for high-speed telecommunications. uobasrah.edu.iq

Polymer-Based NLO Materials: this compound could be incorporated as a chromophore into a polymer matrix. This can be done either by creating a guest-host system, where the molecule is dispersed in a polymer, or by covalently bonding it to the polymer backbone to create a more stable and robust NLO material.

Further research would involve synthesizing the compound and experimentally verifying its NLO properties using techniques like Hyper-Rayleigh Scattering to confirm the computationally predicted potential. mdpi.com

Derivatization and Chemical Reactivity Studies of 6 Chloro 2 Fluoro 3 Methylphenol

Functional Group Transformations and Synthetic Utility

Phenols are valuable precursors in the synthesis of more complex multisubstituted aromatic compounds due to their ready availability and the reactivity of the phenolic hydroxyl group. nih.gov The transformation of the hydroxyl group in 6-Chloro-2-fluoro-3-methylphenol allows for the introduction of a wide array of other functional groups, significantly expanding its synthetic utility. nih.gov

Derivatization can be used to modify the compound's properties for various applications. For instance, in analytical chemistry, derivatization of phenols is a common strategy to enhance their volatility and detectability for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net While specific derivatization studies on this compound are not extensively documented in publicly available literature, the principles of phenol (B47542) chemistry suggest its potential for a range of transformations.

Reactions Involving the Hydroxyl Group

The hydroxyl group is the most reactive site on the this compound molecule. Its ability to act as a nucleophile and to be deprotonated to form a more reactive phenoxide ion is central to its chemistry.

Esterification and Etherification Reactions

Esterification: Phenols can react with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form esters. youtube.comyoutube.com The direct reaction with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. youtube.comyoutube.com For a sterically hindered and electronically modified phenol like this compound, the reaction with more reactive acylating agents like acid chlorides or anhydrides is generally more efficient. youtube.comyoutube.com The reaction with an acid chloride, for example, would proceed via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acid chloride.

Etherification: The synthesis of phenyl ethers can be achieved through methods like the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base to form the corresponding phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. wikipedia.orgyoutube.com The choice of base and solvent is crucial for the success of this reaction, especially with a substituted phenol. organic-chemistry.orgorganic-chemistry.org

A general scheme for these reactions is presented below:

Table 1: General Esterification and Etherification Reactions

Reaction Type Reactants Product
Esterification This compound + Acid Chloride (R-COCl) 6-Chloro-2-fluoro-3-methylphenyl ester

Oxidation Reactions of the Phenolic Moiety

Phenols can be oxidized to various products, including quinones. The oxidation potential of chlorophenols is influenced by the number and position of chlorine atoms on the benzene (B151609) ring. uark.edu In an aprotic medium, chlorophenols can be oxidized in a one-step process to a phenoxium ion, which can then dimerize. uark.edu For sterically hindered phenols, oxidation can be more challenging. acs.org The presence of the methyl group on the ring can also be a site for oxidation under certain conditions, potentially leading to the corresponding carboxylic acid or aldehyde.

Aromatic Substitution Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents direct incoming electrophiles to specific positions. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comquora.com However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. The remaining unsubstituted positions are C4 and C5. The directing effects of all substituents must be considered to predict the outcome of substitution reactions.

Further Halogenation at Unsubstituted Positions

Due to the highly activating nature of the hydroxyl group, phenols can undergo halogenation even without a Lewis acid catalyst. byjus.com With bromine water, phenol typically forms a 2,4,6-tribromophenol (B41969) precipitate. byjus.com For this compound, further halogenation would occur at the available positions on the aromatic ring, C4 and C5. The regioselectivity of this reaction would be influenced by the combined electronic and steric effects of the existing chloro, fluoro, methyl, and hydroxyl groups. Controlling the reaction conditions, such as using a less polar solvent, can help achieve mono-halogenation. mlsu.ac.in

Nitration and Sulfonation Reactions

Nitration: The reaction of phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur. byjus.com For this compound, nitration would be expected to occur at one of the vacant positions, C4 or C5. The introduction of a nitro group can lead to the formation of compounds like 6-Chloro-2-fluoro-3-nitrophenol. bldpharm.com The specific isomer formed would depend on the reaction conditions and the directing influence of the existing substituents. researchgate.net

Sulfonation: The sulfonation of phenols is a reversible reaction that is often temperature-dependent. quora.comyoutube.com At lower temperatures, the ortho-isomer is typically favored, while at higher temperatures, the para-isomer predominates. mlsu.ac.inquora.com In the case of this compound, sulfonation would introduce a sulfonic acid group (-SO3H) onto the aromatic ring at either the C4 or C5 position. The choice of sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, and the reaction temperature would be key factors in determining the product distribution. google.com Undesirable side reactions, such as the formation of benzenesulfonic acids, can sometimes occur during chemical sulfation. nih.gov

Table 2: Summary of Aromatic Substitution Reactions

Reaction Electrophile Potential Product(s)
Halogenation (e.g., Bromination) Br+ 4-Bromo-6-chloro-2-fluoro-3-methylphenol or 5-Bromo-6-chloro-2-fluoro-3-methylphenol
Nitration NO2+ 4-Nitro-6-chloro-2-fluoro-3-methylphenol or 5-Nitro-6-chloro-2-fluoro-3-methylphenol

Table 3: List of Mentioned Compounds

Compound Name
This compound
2,4,6-tribromophenol
6-Chloro-2-fluoro-3-nitrophenol

Coupling Reactions for Complex Molecule Synthesis

The structural features of this compound, namely the aryl chloride and the phenolic hydroxyl group, make it a candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For the compound to be used as an aryl halide coupling partner, the phenolic hydroxyl group would typically require conversion to a non-acidic, more reactive leaving group, such as a triflate (–OTf). This modification prevents interference with the basic conditions of the coupling reactions and enhances the reactivity of the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the development of these methods was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org While specific studies on this compound are not extensively documented, its structure allows for predictable reactivity in these named reactions, assuming prior modification of the hydroxyl group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org It is widely used to form biaryl compounds. libretexts.org For the triflate derivative of this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a complex polyaromatic system. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. libretexts.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The triflate of this compound could be coupled with various alkenes to introduce vinyl groups or more complex side chains onto the aromatic ring. organic-chemistry.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-alkene product. youtube.com Research has also explored Heck-type reactions involving fluorinated substrates. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.org It is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org Coupling the triflate of this compound with a terminal alkyne via the Sonogashira reaction would attach an alkynyl substituent to the aromatic core. Studies have demonstrated the successful Sonogashira coupling of fluoroarenes. organic-chemistry.org Ligand selection for the palladium catalyst can even control regioselectivity in di-halogenated substrates. rsc.org

The following table summarizes the key components and outcomes of these fundamental cross-coupling reactions applicable to a derivatized form of this compound.

Overview of Applicable Cross-Coupling Reactions

ReactionCoupling PartnersTypical Catalyst SystemBond FormedReference
Suzuki-MiyauraAryl-Cl (or OTf) + Aryl-B(OH)₂Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-Aryl libretexts.org
HeckAryl-Cl (or OTf) + AlkenePd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-Alkene wikipedia.orgorganic-chemistry.org
SonogashiraAryl-Cl (or OTf) + Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Amine BaseAryl-Alkyne wikipedia.orgorganic-chemistry.orglibretexts.org

Formation of Biaryl and Other Polyaromatic Systems

The synthesis of biaryl and other polyaromatic systems is a direct application of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. libretexts.org These reactions are essential in medicinal chemistry and materials science for constructing complex molecular architectures from simpler building blocks.

Starting with this compound, the formation of a biaryl system would typically proceed via a two-step sequence:

  • Derivatization: Conversion of the phenolic hydroxyl group to a triflate (trifluoromethanesulfonate). This creates a highly reactive site for oxidative addition to the palladium(0) catalyst, often more reactive than the existing chloride. Research on chloroaryl triflates has shown that ligand-free palladium catalysts can be selective for C–OTf cleavage.
  • Cross-Coupling: Reaction of the resulting aryl triflate with a suitable organometallic partner, such as an arylboronic acid in a Suzuki reaction. This step forges the new carbon-carbon bond between the two aromatic rings.
  • This strategy allows for the controlled and modular synthesis of complex, unsymmetrical biaryls where one of the aryl units is the substituted 6-chloro-2-fluoro-3-methylphenyl moiety.

    Analytical Derivatization Methods

    For the analysis of polar compounds like phenols by gas chromatography (GC), derivatization is a crucial step. It enhances volatility, improves peak shape, and increases sensitivity by introducing a group that is highly responsive to a specific detector. The acidic proton of the phenolic hydroxyl group in this compound is the primary site for these derivatization reactions.

    Derivatization with Diazomethane (B1218177) for Gas Chromatography (GC) Analysis

    Derivatization with diazomethane (CH₂N₂) is a classic method for converting acidic protons, such as those in phenols and carboxylic acids, into their corresponding methyl ethers (anisoles) or methyl esters. The reaction of this compound with diazomethane would yield 1-chloro-5-fluoro-2-methoxy-4-methylbenzene. This methylated derivative is significantly more volatile and less polar than the parent phenol, making it well-suited for GC analysis with a Flame Ionization Detector (FID).

    Pentafluorobenzyl Bromide (PFBBr) Derivatization for Enhanced Detection

    Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for trace analysis of phenols. sigmaaldrich.com It reacts with the phenolate (B1203915) anion to form a pentafluorobenzyl (PFB) ether. sigmaaldrich.com This derivative is highly sensitive to detection by an Electron Capture Detector (ECD) due to the presence of multiple electronegative fluorine atoms. sigmaaldrich.com The reaction is typically performed under basic conditions to deprotonate the phenol, often using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to facilitate the reaction between the aqueous phenolate and the PFBBr in an organic solvent. sigmaaldrich.com This method allows for the quantification of halogenated phenols at very low concentrations in environmental samples.

    Solid-Phase Analytical Derivatization (SPAD) Techniques

    Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that combines solid-phase extraction (SPE) and derivatization into a single, streamlined process. researchgate.net This method is particularly effective for analyzing phenols in complex matrices like water. researchgate.netnih.gov

    The general procedure for the SPAD of a phenol like this compound involves the following steps: nih.govfree.fr

  • Adsorption: The water sample, adjusted to a basic pH, is passed through a solid-phase cartridge, often a strong anion-exchange material. The phenol is retained on the solid support as its phenolate ion.
  • Drying and Derivatization: The cartridge is dried, and a solution of the derivatizing agent (such as pentafluoropyridine (B1199360) or PFBBr) in an organic solvent is passed through the cartridge. nih.govfree.fr The derivatization reaction occurs directly on the solid support.
  • Elution: The newly formed, less polar derivative is eluted from the cartridge with an organic solvent.
  • This technique offers significant advantages by minimizing sample handling, reducing solvent consumption, and efficiently removing interfering substances, which leads to higher sensitivity and reproducibility in the final GC-MS analysis. researchgate.netnih.gov

    Comparison of Analytical Derivatization Methods

    MethodReagentDerivative FormedPrimary Analytical TechniqueKey AdvantageReference
    MethylationDiazomethane (CH₂N₂)Methyl Ether (Anisole)GC-FIDIncreases volatility for GC analysis.
    PentafluorobenzylationPentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl EtherGC-ECDGreatly enhances sensitivity for trace detection. sigmaaldrich.com
    Solid-Phase DerivatizationPFBBr or PentafluoropyridinePFB Ether or Tetrafluoropyridyl EtherGC-MSCombines extraction and derivatization; reduces matrix effects. researchgate.netnih.govfree.fr

    Compound Index

    Compound NameChemical FormulaRole in Article
    This compoundC₇H₆ClFOSubject of article
    Palladium(II) Acetate (B1210297)Pd(OAc)₂Catalyst precursor
    Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Catalyst
    Copper(I) IodideCuICo-catalyst
    Trifluoromethanesulfonate (Triflate)CF₃SO₃⁻Leaving group
    DiazomethaneCH₂N₂Derivatizing agent
    1-Chloro-5-fluoro-2-methoxy-4-methylbenzeneC₈H₈ClFOMethylated derivative
    Pentafluorobenzyl Bromide (PFBBr)C₇H₂BrF₅Derivatizing agent
    PentafluoropyridineC₅F₅NDerivatizing agent
    Tetrabutylammonium hydrogen sulfateC₁₆H₃₇NO₄SPhase-transfer catalyst

    Advanced Applications and Potential Research Avenues for 6 Chloro 2 Fluoro 3 Methylphenol

    Role as a Synthetic Intermediate in Complex Organic Synthesis

    As a substituted phenol (B47542), 6-Chloro-2-fluoro-3-methylphenol serves as a fundamental building block, providing a stable yet reactive scaffold for constructing more complex molecules. The interplay of its electron-withdrawing halogens and electron-donating methyl group, combined with the reactive hydroxyl group, allows for precise chemical modifications.

    The development of new pharmaceuticals and agrochemicals frequently relies on the availability of specialized chemical intermediates. Halogenated phenolic compounds are crucial in this regard, and this compound is a prime example of such a building block. Its structure is a key component in the synthesis of a wide range of biologically active molecules.

    Research in the agrochemical sector has demonstrated the importance of chlorinated and fluorinated derivatives in creating effective pesticides. agropages.com For instance, intermediates like 2-chloro-3-trifluoromethyl pyridine (B92270) are synthesized for the production of herbicides such as flazasulfuron. agropages.com The specific arrangement of halogens and methyl groups on the aromatic ring of this compound makes it an attractive starting material for developing new active ingredients with potentially enhanced efficacy and selectivity.

    Beyond traditional applications, there is growing interest in using substituted phenols as precursors for advanced materials and functional molecules. Recent studies have highlighted the potential of phenol derivatives to act as recyclable organophotoredox catalysts. acs.org The electronic properties of the phenol can be finely tuned by its substituents, which is critical for creating efficient and stable photocatalysts for chemical transformations. acs.org The specific combination of chloro, fluoro, and methyl groups on this compound could be leveraged to design novel catalysts with tailored redox properties.

    Furthermore, substituted phenols are known to be polymerizable. Research has shown that the electropolymerization of phenols can create thin films on electrode surfaces. rsc.orgrsc.org This process opens the door to fabricating novel materials for sensors and electronic devices, where the resulting polymer's properties are directly influenced by the starting phenol's substitution pattern.

    Investigation in Medicinal Chemistry and Drug Discovery

    The true potential of this compound in the life sciences lies in its application as a scaffold in medicinal chemistry. Its structure can be systematically modified to probe interactions with biological targets and to develop new therapeutic agents.

    Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how a molecule's chemical structure relates to its biological activity. A building block like this compound is invaluable for such studies, as its distinct substituents can be systematically altered.

    For example, SAR studies on 6-chloro-1-phenylbenzazepines have been conducted to identify new antagonists for the Dopamine D1 receptor. mdpi.com These studies have shown that the presence of a 6-chloro group can enhance affinity for the target receptor. mdpi.com Similarly, detailed SAR studies on 2-arylvinylquinolines, which can be synthesized from halogenated precursors, have led to the discovery of potent antimalarial compounds with low nanomolar activity against drug-resistant strains of Plasmodium falciparum. nih.gov

    In antiviral research, SAR studies on complex heterocyclic molecules have identified inhibitors of human norovirus replication. nih.gov These investigations often involve modifying peripheral phenyl rings with different substituents to optimize potency and reduce cytotoxicity. The defined substitution pattern of this compound provides a perfect starting point for creating a library of compounds to explore such relationships, where the individual contributions of the chloro, fluoro, and methyl groups to target binding and selectivity can be precisely evaluated.

    The chemical reactivity of the phenolic hydroxyl group, coupled with the influence of the ring substituents, makes this compound an excellent precursor for a wide array of bioactive derivatives. The synthesis of N-substituted-3-chloro-2-azetidinones, which possess antibacterial and other pharmacological activities, often starts from related chlorinated precursors. mdpi.com

    The table below illustrates the types of bioactive derivatives that can be conceptualized or have been developed from structurally related scaffolds, highlighting the potential pathways for derivatization of this compound.

    Derivative ClassPotential Biological Target/ApplicationRationale Based on Similar Scaffolds
    Arylvinylquinolines Antimalarial (e.g., Plasmodium falciparum)SAR studies show that chloro- and fluoro-substituted aryl groups enhance antiplasmodial potency. nih.gov
    Benzazepines Dopamine Receptor LigandsThe 6-chloro substituent is a known feature in ligands designed for the D1 receptor, enhancing binding affinity. mdpi.com
    Amide/Thioamide Derivatives Antiviral (e.g., Norovirus)Modifying terminal phenyl rings on complex inhibitors allows for optimization of antiviral activity. nih.gov
    Azetidinones Antibacterial AgentsMonocyclic β-lactams containing chloro-substituents are a well-established class of antibacterial compounds. mdpi.com

    These examples underscore the vast potential for creating novel and potent bioactive molecules by chemically modifying the this compound scaffold.

    Advanced Chemical Sensing and Detection Applications

    The development of sensitive and selective chemical sensors is a major goal in environmental monitoring, industrial process control, and diagnostics. Substituted phenols offer significant promise as key components in sensor design due to their unique chemical properties.

    Research has demonstrated that various substituted phenols can be electropolymerized to form a film on an electrode, creating a robust voltammetric sensor for pH. rsc.orgrsc.org The electrochemical response of the resulting polymer is directly related to the structure of the phenol monomer, suggesting that a polymer derived from this compound could have unique sensing capabilities.

    Furthermore, the field of optical sensing provides fertile ground for the application of this compound. Advanced techniques are continuously being developed for the detection of phenolic compounds in the environment. nih.gov Fluorescent chemical sensors, in particular, offer high sensitivity. nih.gov The phenolic hydroxyl group can act as a recognition site or a proton donor/acceptor, which can modulate the fluorescence of a nearby fluorophore upon binding to an analyte. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can influence the acidity of the hydroxyl group, potentially enhancing the sensitivity and selectivity of a sensor built around this scaffold. This makes it a promising candidate for incorporation into new fluorescent probes for detecting a variety of chemical species.

    Environmental Research and Remediation Studies

    The presence of halogenated phenolic compounds in the environment, arising from industrial activities, necessitates a thorough understanding of their fate and persistence. Research into this compound focuses on its degradation processes and the methods required for its detection in various environmental media.

    While specific degradation studies on this compound are not extensively documented, its environmental fate can be predicted based on established pathways for related halogenated aromatic compounds. The degradation of this molecule is expected to proceed through microbial and photochemical pathways, influenced by the presence of its chloro, fluoro, and phenolic functional groups. nih.gov

    Microbial Degradation: Microbial breakdown is a key mechanism for the removal of phenolic compounds from the environment. mdpi.com This process can occur under both aerobic and anaerobic conditions, following distinct pathways.

    Aerobic Degradation: In the presence of oxygen, bacteria typically employ oxygenase enzymes to hydroxylate the aromatic ring, forming a substituted catechol. nih.govnih.gov For a related compound, 4-chloro-2-methylphenol, a bacterial strain isolated from activated sludge was found to metabolize it via a modified ortho-cleavage pathway, which involved 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase enzymes. nih.gov This catechol intermediate then undergoes ring cleavage, breaking down the aromatic structure into smaller organic acids that can be integrated into central metabolic cycles. nih.gov

    Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatics is reductive dechlorination. nih.gov In this process, bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This typically precedes the cleavage of the aromatic ring.

    Photochemical Degradation: Sunlight can also induce the degradation of fluorinated and chlorinated aromatic compounds in aquatic environments. confex.comnih.gov This process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, driven by reactive species in the water. For fluorinated aromatics, photodegradation can lead to the cleavage of the carbon-fluorine bond, releasing fluoride (B91410) ions (F⁻). confex.comnih.gov Studies on other fluorinated compounds have also identified the formation of persistent byproducts like trifluoroacetic acid. confex.com The presence of both chlorine and fluorine on the same aromatic ring suggests a complex photochemical behavior, potentially leading to a variety of halogenated intermediates before complete mineralization.

    The following table summarizes the probable degradation pathways for this compound.

    Degradation TypeKey ProcessExpected Intermediates/Products
    Microbial (Aerobic) Enzymatic hydroxylation and ring cleavageHalogenated catechols, organic acids
    Microbial (Anaerobic) Reductive dechlorinationFluoro-methylphenol, methylphenol
    Photochemical Direct or indirect photolysisFluoride ions, chloride ions, simpler organic compounds

    The accurate quantification of this compound in environmental samples such as water and soil is crucial for assessing its distribution and impact. Standardized methods for general phenols and chlorinated phenols are well-established and adaptable for this specific compound.

    The analytical process typically involves sample preparation followed by instrumental analysis. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes from a large volume and remove interfering substances. epa.gov For soil and sediment, solvent extraction is the standard preparation method. gov.bc.ca

    Instrumental Techniques: Several high-sensitivity techniques are available for the analysis of halogenated phenols.

    Gas Chromatography/Mass Spectrometry (GC/MS): This is a robust and widely used technique. As outlined in U.S. EPA Method 528 for phenols in drinking water, the extracted compounds are separated on a capillary column and identified and quantified by a mass spectrometer. epa.govthermofisher.com Using the mass spectrometer in selected ion monitoring (SIM) mode can achieve very low detection limits. gov.bc.ca

    Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This method is also suitable for analyzing phenols in water and soil extracts and provides high selectivity and sensitivity. gov.bc.cagov.bc.ca

    Specialized Techniques: For enhanced sensitivity in water analysis, on-line enrichment techniques like pressure-assisted electrokinetic injection coupled with tandem mass spectrometry can achieve detection limits in the nanogram per liter (ng/L) range for some halogenated phenols. nih.gov Furthermore, for fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying fluorinated degradation byproducts without needing authentic standards for each one. nih.gov

    The table below details common analytical methods applicable to the detection of halogenated phenols.

    Analytical TechniqueEnvironmental MatrixTypical Detection Limit RangeReference(s)
    GC/MSDrinking Water0.02 - 0.58 µg/L epa.gov
    GC/MS or LC/MS/MSSoil0.005 - 0.02 µg/g gov.bc.ca
    Pressure-Assisted Electrokinetic Injection-MS/MSWater7.4 - 37.1 ng/L nih.gov
    HPLCWaterNot specified capes.gov.br

    Development of Novel Analytical Standards and Reference Materials

    The reliability and accuracy of any chemical analysis depend heavily on the quality of the reference materials used for instrument calibration and method validation. For a compound like this compound to be included in routine environmental monitoring, the development of a high-quality analytical standard, preferably a Certified Reference Material (CRM), is essential.

    A CRM is a standard of the highest quality, produced by a competent manufacturer accredited to international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). aroscientific.comansi.orgsigmaaldrich.com The production of a CRM involves a rigorous process that includes:

    Synthesis and purification of the chemical to a high degree of purity.

    Comprehensive characterization to confirm its identity and structure.

    Homogeneity and stability studies to ensure that every unit of the batch is identical and that the material remains stable over time. reagecon.com

    Assignment of a certified property value (e.g., purity or concentration) with a statistically calculated uncertainty. researchgate.net

    Issuance of a certificate that provides all this information and a statement of metrological traceability. sigmaaldrich.com

    While analytical standards for general and chlorinated phenols are commercially available, a specific CRM for this compound does not appear to be widely available. sigmaaldrich.commerckmillipore.com The development of such a standard would be a crucial research step to support regulatory efforts and ensure that data from different laboratories are comparable and accurate. nih.govresearchgate.net

    The following table contrasts the characteristics of a general research-grade chemical with an ISO 17034 Certified Reference Material.

    FeatureResearch Chemical / Analytical StandardISO 17034 Certified Reference Material (CRM)
    Primary Use Exploratory research, synthesisMethod validation, instrument calibration, quality control
    Purity Variable, may not be precisely determinedAccurately determined and certified with an uncertainty value
    Traceability Generally not metrologically traceableMetrologically traceable to SI units
    Documentation Basic Certificate of Analysis (CoA) may be availableComprehensive certificate compliant with ISO Guide 31
    Production Standard Typically under a general quality system (e.g., ISO 9001)Produced under accredited ISO 17034 and ISO/IEC 17025 systems
    Homogeneity & Stability Not typically assessed or guaranteedRigorously tested and guaranteed within specified limits

    Q & A

    Q. What are the recommended synthetic routes for 6-Chloro-2-fluoro-3-methylphenol in laboratory settings?

    A common method involves the hydrolysis of 6-chloro-2-fluoro-3-methylbenzoyl chloride (CAS 261762-81-6), a precursor synthesized via Friedel-Crafts acylation or chlorination of methyl-substituted aromatic intermediates . The benzoyl chloride intermediate is hydrolyzed under basic conditions (e.g., NaOH/water) to yield the phenolic product. Reaction conditions must exclude moisture to prevent premature hydrolysis of the acyl chloride .

    Key steps :

    • Synthesis of 6-chloro-2-fluoro-3-methylbenzoyl chloride using SOCl₂ or PCl₃ for chlorination.
    • Controlled hydrolysis with aqueous base (pH >10) at 60–80°C.
    • Purification via recrystallization or column chromatography.

    Q. How can researchers characterize the purity and structure of this compound?

    • Purity : Melting point analysis (47–50°C) and HPLC (reverse-phase C18 column, acetonitrile/water mobile phase).
    • Structural confirmation :
    • NMR : 1^1H and 13^{13}C NMR to identify substituent positions (e.g., methyl at C3, fluorine at C2) .
    • Mass spectrometry : ESI-MS for molecular ion peak at m/z 160.58 (C₇H₆ClFO) .
    • Elemental analysis : Validate %C, %H, and %Cl against theoretical values.

    Q. What are the key safety considerations when handling this compound in laboratory settings?

    • Hazards : Moisture-sensitive; releases HCl upon decomposition. Causes severe skin/eye irritation (H314) .
    • Handling :
    • Use PPE: nitrile gloves, safety goggles, and lab coats.
    • Work in a fume hood with adequate ventilation to avoid inhalation of dust/aerosols .
      • Storage : Inert atmosphere (argon/nitrogen), sealed container at room temperature .

    Advanced Research Questions

    Q. What strategies can mitigate competing side reactions during synthesis?

    • Competing chlorination : Use regioselective catalysts (e.g., Lewis acids like AlCl₃) to direct chlorination to the para position relative to the methyl group .
    • Byproduct formation : Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). Quench unreacted acyl chloride with ice-cold water to minimize esterification .
    • Temperature control : Maintain <80°C during hydrolysis to prevent decarboxylation or ring-opening reactions .

    Q. How do substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

    • Electronic effects :
    • The electron-withdrawing fluorine (C2) activates the ring for NAS at meta/para positions.
    • Methyl (C3) exerts a steric hindrance, reducing reactivity at adjacent sites .
      • Experimental validation :
    • React with NaOMe in DMF at 120°C; analyze substitution patterns via 19^{19}F NMR .

    Q. What challenges arise in regioselective derivatization of this compound?

    • Competing directing groups : Fluorine (ortho/para-directing) vs. methyl (steric blocking).
    • Solutions :
    • Use protecting groups (e.g., acetylation of –OH) to direct electrophiles to specific positions.
    • Computational modeling (DFT) to predict reactive sites .
      • Case study : Bromination with NBS in CCl₄ yields 4-bromo derivatives due to fluorine’s directing effect .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.